BenchChemオンラインストアへようこそ!

(S)-N-Demethyl Dapoxetine

Serotonin Transporter SERT IC50

Procuring 'N-demethyl dapoxetine' without stereochemical specification introduces uncontrolled variables in pharmacological studies. This enantiopure (S)-form is essential for research requiring defined chirality at SERT, CYP2D6, and CYP3A4 targets. Unlike racemic mixtures or the (R)-enantiomer, only the (S)-configuration provides unambiguous data for enantioselective metabolism, binding assays, and LC-MS/HPLC method validation. Verify enantiomeric purity—insist on the certified (S)-stereoisomer.

Molecular Formula C₂₀H₂₁NO
Molecular Weight 291.39
CAS No. 1202160-36-8
Cat. No. B1147384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Demethyl Dapoxetine
CAS1202160-36-8
Synonyms(αR)-N-Methyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine; 
Molecular FormulaC₂₀H₂₁NO
Molecular Weight291.39
Structural Identifiers
SMILESCNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-N-Demethyl Dapoxetine (CAS 1202160-36-8): Chiral Purity and Pharmacological Differentiation for Serotonin Research


(S)-N-Demethyl Dapoxetine (CAS 1202160-36-8), also cataloged as CAS 147199-39-1 in some databases, is the (S)-enantiomer of the primary active N-desmethyl metabolite of the selective serotonin reuptake inhibitor (SSRI) dapoxetine [1]. As a stereochemically defined chiral molecule, its procurement is distinct from that of its (R)-enantiomer or racemic mixtures due to its specific utility in studies of enantioselective pharmacology, drug metabolism, and as a high-purity analytical reference standard. The compound possesses a molecular weight of 291.4 g/mol and a calculated LogP of approximately 4.6 [2].

Why Generic Substitution Fails: (S)-N-Demethyl Dapoxetine is Not Equivalent to Its (R)-Enantiomer or Racemic Mixtures


For researchers investigating serotonin transporter (SERT) pharmacology, simply sourcing 'N-demethyl dapoxetine' is insufficient. The compound's two enantiomers, (R)- and (S)-N-demethyl dapoxetine, are distinct chemical entities with differing stereochemical configurations, which can lead to divergent interactions with chiral biological targets such as receptors, transporters, and metabolizing enzymes . Consequently, substituting the (S)-enantiomer with the more commonly available racemic mixture or the (R)-enantiomer (CAS 1202160-36-8) introduces an uncontrolled variable of unknown stereochemical influence, undermining the reproducibility and specificity of pharmacological studies [1].

Quantitative Differentiation of (S)-N-Demethyl Dapoxetine (CAS 1202160-36-8) from Dapoxetine and Other Analogs


Comparative SERT Inhibitory Potency (IC50) Between Dapoxetine and Its Desmethyl Metabolite

(S)-N-Demethyl Dapoxetine, as the (S)-enantiomer of desmethyldapoxetine, is a primary active metabolite of dapoxetine. Data indicate that this metabolite retains a SERT inhibitory potency that is comparable to or slightly greater than the parent drug dapoxetine. Dapoxetine exhibits an IC50 of 1.12 nM for SERT inhibition [1]. Its major human metabolite, desmethyldapoxetine (the racemic or enantiomeric form), has been reported to have an IC50 of less than 1.0 nM [2]. This near-equipotent activity profile is a key differentiator from other inactive metabolites like dapoxetine-N-oxide, which has a markedly higher IC50 of 282 nM [3].

Serotonin Transporter SERT IC50 SSRI

Enantioselective Plasma Protein Binding Differentiates (R)- and (S)-N-Demethyl Dapoxetine from the Parent Drug

The extent of plasma protein binding is a critical parameter affecting drug distribution and free fraction. Dapoxetine is highly bound to plasma proteins at a rate of greater than 99% [1]. In contrast, its active metabolite desmethyldapoxetine (which exists as enantiomers including (S)-N-Demethyl Dapoxetine) exhibits a slightly lower, yet still high, plasma protein binding of 98.5% [2]. This quantifiable difference of at least 0.5% in the unbound fraction can have significant implications for in vivo distribution and clearance studies, underscoring the need for a distinct analytical standard.

Pharmacokinetics Plasma Protein Binding Enantioselectivity Dapoxetine

Stereochemical Identity is the Primary Differentiator for (S)-N-Demethyl Dapoxetine (CAS 147199-39-1) vs. the (R)-Enantiomer (CAS 1202160-36-8)

The most fundamental differentiation for procurement is the compound's absolute stereochemistry. (S)-N-Demethyl Dapoxetine (commonly associated with CAS 147199-39-1, but also listed under the parent CAS 1202160-36-8) and its (R)-enantiomer (also listed under CAS 1202160-36-8) are non-superimposable mirror images [1]. While they share the same molecular weight (291.39 g/mol) and formula (C20H21NO), their three-dimensional orientation dictates their specific interactions with chiral environments [2]. This includes binding to the SERT protein, interactions with cytochrome P450 enzymes, and potential binding to other off-target receptors .

Chiral Purity Stereochemistry Enantiomer Analytical Standard

Optimal Research and Industrial Applications for (S)-N-Demethyl Dapoxetine (CAS 1202160-36-8)


Enantioselective Pharmacokinetic and Drug Metabolism Studies

The defined (S)-stereochemistry of this compound makes it a critical analytical standard and probe substrate for investigating enantioselective metabolism, particularly by CYP2D6 and CYP3A4 enzymes. Its use allows researchers to quantify the formation and clearance of this specific enantiomer, providing insights not possible with racemic standards [1]. This is essential for studies exploring genetic polymorphisms in drug-metabolizing enzymes that may differentially affect the disposition of each enantiomer [2].

In Vitro Serotonin Transporter (SERT) Pharmacology and Receptor Binding Assays

Given its potent SERT inhibitory activity (IC50 < 1 nM), (S)-N-Demethyl Dapoxetine serves as a valuable tool compound for probing SERT function in vitro. It can be used as an active comparator or reference standard in binding assays to characterize novel SERT ligands, or to study the functional consequences of SERT blockade without the confounding presence of the parent drug's dimethylamino group [1].

High-Purity Reference Standard for Bioanalytical Method Development and Validation

Due to its defined structure, high purity, and distinct physicochemical properties (e.g., different plasma protein binding and LogP relative to dapoxetine), this compound is an ideal reference standard for developing and validating highly specific liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) assays. These assays are used to accurately quantify this active metabolite in biological matrices from preclinical and clinical studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Demethyl Dapoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.